Tris(tribromoneopentyl)phosphate

Catalog No.
S1517030
CAS No.
19186-97-1
M.F
C15H24Br9O4P
M. Wt
1018.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(tribromoneopentyl)phosphate

CAS Number

19186-97-1

Product Name

Tris(tribromoneopentyl)phosphate

IUPAC Name

tris[3-bromo-2,2-bis(bromomethyl)propyl] phosphate

Molecular Formula

C15H24Br9O4P

Molecular Weight

1018.5 g/mol

InChI

InChI=1S/C15H24Br9O4P/c16-1-13(2-17,3-18)10-26-29(25,27-11-14(4-19,5-20)6-21)28-12-15(7-22,8-23)9-24/h1-12H2

InChI Key

BHYQWBKCXBXPKM-UHFFFAOYSA-N

SMILES

C(C(CBr)(CBr)CBr)OP(=O)(OCC(CBr)(CBr)CBr)OCC(CBr)(CBr)CBr

Canonical SMILES

C(C(CBr)(CBr)CBr)OP(=O)(OCC(CBr)(CBr)CBr)OCC(CBr)(CBr)CBr

TTBP as a flame retardant:

One of the primary applications of TTBP in scientific research is as a flame retardant. Studies have explored its effectiveness in various materials, including polymers, textiles, and coatings. Researchers investigate its flame-retardant mechanism, focusing on its ability to physically quench free radicals and decompose during combustion, releasing non-flammable gases that dilute combustible vapors []. Additionally, research explores combining TTBP with other flame retardants to achieve synergistic effects and improve flame resistance.

TTBP in separation science:

TTBP finds application in separation science, particularly in solvent extraction processes for nuclear fuel reprocessing. Its ability to selectively extract specific elements, such as plutonium and uranium, from solutions is of interest. Research focuses on optimizing extraction conditions, understanding the complexation mechanism between TTBP and metal ions, and developing new extraction processes for nuclear fuel cycle applications.

TTBP in other scientific research:

Beyond flame retardancy and separation science, TTBP has been explored in various other scientific research fields. Some examples include:

  • As a lubricant additive: Research investigates the potential of TTBP as a lubricant additive to improve tribological properties, such as reducing friction and wear.
  • As a precursor for new materials: Researchers explore the use of TTBP as a starting material for the synthesis of novel materials with desired properties, such as flame retardancy or specific functionalities.

Tris(tribromoneopentyl)phosphate is a chemical compound with the molecular formula C15H24Br9O4PC_{15}H_{24}Br_9O_4P. It is categorized as a brominated flame retardant, primarily utilized in various plastics and textiles to enhance fire resistance. The compound appears as a white to off-white powder and is known for its effectiveness in reducing flammability in materials, making it a valuable additive in industries requiring enhanced safety standards .

TTBP acts as a flame retardant through a combined physical and chemical mechanism. In the condensed phase, the bulky structure of TTBP molecules can increase the viscosity of the polymer melt, hindering the flow of flammable materials. In the gas phase, during combustion, TTBP decomposes releasing halogenated species (bromides) that scavenge free radicals, interrupting the flame propagation process [].

The synthesis of tris(tribromoneopentyl)phosphate typically involves a reaction between tribromoneopentyl alcohol and phosphorus oxyhalides, such as phosphorus oxychloride. The general reaction can be summarized as follows:

  • Dehydrohalogenation Reaction: Three moles of tribromoneopentyl alcohol react with one mole of phosphorus oxyhalide.
  • Formation of Phosphate Ester: The reaction results in the formation of tris(tribromoneopentyl)phosphate along with the release of halogen byproducts.

This process is often facilitated by catalysts to improve yield and efficiency .

The synthesis of tris(tribromoneopentyl)phosphate can be achieved through several methods, with variations depending on the desired purity and yield:

  • Direct Reaction Method:
    • Combine tribromoneopentyl alcohol with phosphorus oxychloride in an organic solvent (e.g., benzene, tetrahydrofuran).
    • Stir the mixture at controlled temperatures (generally between 10°C to 100°C) while adding catalysts.
    • Allow the reaction to proceed for several hours before isolating the product through post-processing techniques such as crystallization or filtration .
  • Catalytic Methods:
    • Utilize metal-based catalysts (e.g., aluminum chloride, iron chloride) to enhance the reaction kinetics.
    • Adjust molar ratios and temperatures according to the specific catalyst used for optimal results .

Tris(tribromoneopentyl)phosphate serves multiple purposes across various industries:

  • Flame Retardant: Its primary application is as a flame retardant additive in plastics, textiles, and coatings, where it helps prevent ignition and slow down combustion processes.
  • Polymer Stabilizer: It is also used to stabilize polymers against thermal degradation during processing and end-use applications .
  • Construction Materials: This compound finds applications in construction materials that require enhanced fire resistance properties.

Research on interaction studies involving tris(tribromoneopentyl)phosphate focuses on its behavior when exposed to heat and combustion conditions. The compound acts by releasing bromine radicals upon thermal decomposition. These radicals interfere with free radicals generated during combustion, effectively interrupting the chain reaction that leads to fire propagation. This mechanism highlights its role as an effective flame retardant by enhancing material safety under fire exposure .

Tris(tribromoneopentyl)phosphate shares similarities with other brominated flame retardants but exhibits unique characteristics that distinguish it from them. Below is a comparison with similar compounds:

Compound NameChemical FormulaKey FeaturesUnique Aspects
Tris(2,3-dibromopropyl) phosphateC12H18Br6O4PC_{12}H_{18}Br_6O_4PPreviously widely used; known for mutagenicityBanned in many applications due to health risks
Tetrabromobisphenol AC15H12Br4OC_{15}H_{12}Br_4OUsed in epoxy resins; effective but environmentally persistentMore versatile in resin formulations
Decabromodiphenyl etherC12Br10OC_{12}Br_{10}OCommonly used in textiles; less effective than trisLower toxicity profile compared to others

Tris(tribromoneopentyl)phosphate is unique due to its specific structural composition that enhances its effectiveness as a flame retardant while also posing potential environmental and health concerns associated with brominated compounds .

Traditional Synthesis Approaches

Dehydrohalogenation Reactions with Pyridine

The conventional synthesis of tris(tribromoneopentyl)phosphate employs dehydrohalogenation reactions utilizing pyridine as the dehydrohalogenating agent [1]. This traditional approach involves reacting tribromoneopentyl alcohol with phosphorus oxychloride in the presence of pyridine as a base [1]. The mechanism proceeds through nucleophilic attack of the alcohol oxygen on the phosphorus center of phosphorus oxychloride, followed by elimination of hydrogen chloride facilitated by pyridine [9].

In this process, pyridine serves a dual function as both solvent and base, accepting the hydrogen halide byproduct to drive the reaction forward [9] [10]. The reaction typically requires an excess of pyridine to ensure complete conversion and to neutralize the hydrogen chloride generated during the esterification process [9]. The reaction proceeds through sequential substitution of chloride groups on phosphorus oxychloride with tribromoneopentyl alcohol moieties, ultimately yielding the desired tris-phosphate ester [1].

The dehydrohalogenation mechanism with pyridine operates via an elimination reaction pathway where pyridine abstracts the acidic hydrogen generated during the formation of the phosphate ester bond [42]. This traditional method, while effective, presents several practical limitations including the high cost of pyridine and the complexity of reagent recovery [1].

Advanced Industrial Production Techniques

Anhydrous Aluminum Chloride Catalyzed Synthesis

Modern industrial production of tris(tribromoneopentyl)phosphate employs anhydrous aluminum chloride as a highly effective catalyst system [26]. This advanced technique represents a significant improvement over traditional pyridine-based methods, offering enhanced reaction efficiency and reduced production costs [26]. The aluminum chloride catalyst facilitates the dehydrohalogenation reaction between tribromoneopentyl alcohol and phosphorus oxychloride without requiring expensive organic bases [26].

The catalytic mechanism involves Lewis acid activation of the phosphorus oxychloride, making it more susceptible to nucleophilic attack by the alcohol hydroxyl group [26]. Anhydrous aluminum chloride coordinates with the oxygen atoms of phosphorus oxychloride, increasing the electrophilicity of the phosphorus center and promoting faster reaction kinetics [26]. The optimal catalyst loading ranges from 0.05 to 0.5 weight percent relative to the theoretical yield of tris(tribromoneopentyl)phosphate [26].

Process parameters for aluminum chloride catalyzed synthesis have been extensively optimized to achieve reaction rates exceeding 95 percent [26]. The reaction is typically conducted at temperatures between 80 and 100 degrees Celsius, with phosphorus oxychloride added dropwise to a solution containing tribromoneopentyl alcohol and aluminum chloride in an organic solvent [26]. The molar ratio of tribromoneopentyl alcohol to phosphorus oxychloride is maintained between 2.8 to 3.2 to minimize formation of mono-phosphate and bis-phosphate byproducts [26].

Table 1: Aluminum Chloride Catalyzed Synthesis Parameters

ParameterOptimal RangeImpact on Yield
Catalyst Loading0.05-0.5 wt%>95% conversion [26]
Reaction Temperature80-100°CMaximizes reaction rate [26]
Alcohol:POCl₃ Ratio2.8-3.2:1Minimizes byproducts [26]
Reaction Time5-8 hoursComplete conversion [26]

Basic Magnesium Salt Addition Process

The basic magnesium salt addition process represents a breakthrough innovation in tris(tribromoneopentyl)phosphate production technology [26]. This method involves adding basic magnesium salts such as magnesium oxide, magnesium hydroxide, or magnesium carbonate to the reaction mixture after completion of the aluminum chloride catalyzed synthesis [26]. The magnesium salts serve multiple critical functions including neutralization of residual acidic components and provision of crystal nucleation sites [26].

The addition of basic magnesium salts eliminates the need for complex acid washing procedures traditionally required to remove aluminum chloride catalyst and hydrogen chloride byproducts [26]. Magnesium salts provide a weakly basic aqueous solution with pH values between 10 and 11, allowing for safe neutralization without risk of product hydrolysis [26]. This contrasts favorably with strong bases like sodium hydroxide or potassium hydroxide, which can degrade the phosphate ester bonds [26].

The crystal nucleation effect of magnesium salts enables stable slurry formation even at high tris(tribromoneopentyl)phosphate concentrations [26]. This prevents problematic crystal deposition on reactor walls and allows for safer cooling of the reaction mixture before water addition [26]. The optimal magnesium salt loading ranges from 0.01 to 10 weight percent relative to the theoretical product yield [26].

Process advantages of magnesium salt addition include simplified crystallization control, enhanced product purity, and improved process safety [26]. The low water solubility of magnesium salts ensures that pH adjustment is not required even when stoichiometric excess is used [26]. This simplification reduces process complexity and eliminates the risk of product degradation associated with pH adjustment procedures [26].

Alternative Synthesis Routes

Lewis Acid Catalyst Variations

Alternative Lewis acid catalysts have been investigated as substitutes for aluminum chloride in tris(tribromoneopentyl)phosphate synthesis [2]. Various metal halides including iron trichloride, antimony trichloride, and tin chlorides have demonstrated catalytic activity for the dehydrohalogenation reaction [2]. These alternative catalysts offer different selectivity profiles and reaction kinetics compared to aluminum chloride systems [2].

Iron trichloride exhibits particularly promising performance as a Lewis acid catalyst, providing reaction rates comparable to aluminum chloride while offering improved corrosion resistance [2]. The catalyst consumption for iron trichloride ranges from 1 to 5 weight percent relative to tribromoneopentyl alcohol, with optimal performance achieved at 3 weight percent loading [2]. Antimony trichloride demonstrates excellent selectivity for tris-phosphate formation but requires higher reaction temperatures to achieve acceptable conversion rates [2].

Lewis acid catalyst selection significantly impacts the reaction mechanism and product distribution [16]. Phosphorus-based Lewis acids represent an emerging class of catalysts with unique electronic properties that can influence reaction selectivity [47]. The choice of Lewis acid affects both the rate of phosphoryl chloride activation and the subsequent alcohol substitution kinetics [16].

Catalyst recovery and recycling considerations vary significantly among different Lewis acid systems [16]. While aluminum chloride requires neutralization and disposal as waste, some alternative catalysts can be recovered through extraction or precipitation methods [16]. This capability for catalyst recycling provides potential economic advantages in large-scale production applications [16].

Solvent Selection Impact on Reaction Efficiency

Solvent selection plays a critical role in determining reaction efficiency and product quality in tris(tribromoneopentyl)phosphate synthesis [18] [21]. The choice of reaction solvent affects multiple parameters including substrate solubility, reaction kinetics, and product isolation procedures [18]. Optimal solvents must be inert to all reaction components while providing sufficient solvation of tris(tribromoneopentyl)phosphate at elevated temperatures [26].

Chlorinated solvents such as dichloroethane, tetrachloroethane, and chlorobenzene are preferred for their chemical inertness and excellent solvation properties [1] [2]. Chlorobenzene demonstrates particularly favorable characteristics, providing high solubility for tris(tribromoneopentyl)phosphate while maintaining stability under reaction conditions [26]. The solvent selection also influences the crystallization behavior and purification requirements for the final product [26].

Table 2: Solvent Performance Comparison

SolventSolubilityStabilityRecovery Efficiency
DichloroethaneHigh [2]Excellent [2]95-98% [2]
TetrachloroethaneVery High [2]Excellent [2]92-95% [2]
ChlorobenzeneHigh [26]Excellent [26]96-99% [26]
TrichloroethaneModerate [2]Good [2]90-93% [2]

Solvent effects on reaction mechanisms have been extensively studied for phosphate ester synthesis [18] [21]. Dipolar aprotic solvents can dramatically accelerate phosphoryl transfer reactions through desolvation effects, but may not be suitable for tris(tribromoneopentyl)phosphate synthesis due to stability concerns [21]. The dielectric constant and hydrogen bonding capability of solvents influence both ground state and transition state energies in phosphate ester formation [21].

Dewatering Agent Utilization Strategies

The presence of water in tris(tribromoneopentyl)phosphate synthesis represents a critical challenge that must be addressed through effective dewatering strategies [2]. Water can react with phosphorus oxychloride to form phosphoric acid and hydrogen chloride, reducing yield and creating corrosive byproducts [2]. Advanced synthesis methods incorporate specific dewatering agents to eliminate moisture from reaction systems [2].

Phosphorus pentoxide serves as the most effective dewatering agent, providing both high water absorption capacity and chemical compatibility with the reaction system [2]. The optimal phosphorus pentoxide loading ranges from 1 to 3 weight percent relative to tribromoneopentyl alcohol, with 2 weight percent providing the best balance of drying efficiency and cost effectiveness [2]. Molecular sieves offer an alternative dewatering approach, particularly 4Å molecular sieves which selectively adsorb water molecules without interfering with reaction components [2].

Anhydrous calcium chloride and anhydrous sodium sulfate represent cost-effective dewatering alternatives for large-scale applications [2]. These inorganic desiccants provide adequate moisture removal while being easily separated from organic reaction mixtures [2]. The choice of dewatering agent affects both the reaction kinetics and the purity of the final product [2].

Strategic dewatering agent addition requires careful timing to maximize effectiveness [2]. Pre-drying of tribromoneopentyl alcohol and solvents using molecular sieves or phosphorus pentoxide eliminates most moisture before reaction initiation [2]. In-situ addition of dewatering agents during reaction provides continuous moisture removal, preventing accumulation of hydrolysis products [2].

Process Optimization and Scale-up Considerations

Reaction Parameters for Enhanced Product Quality

Process optimization for tris(tribromoneopentyl)phosphate synthesis requires careful control of multiple reaction parameters to achieve enhanced product quality [1] [2]. Temperature control represents the most critical parameter, with optimal reaction temperatures maintained between 80 and 140 degrees Celsius depending on the specific catalyst system employed [2]. Precise temperature control prevents thermal degradation while ensuring complete conversion of starting materials [2].

Reaction time optimization balances conversion efficiency with product quality considerations [2]. Extended reaction times beyond 15 hours can lead to thermal degradation and formation of undesired byproducts [2]. The optimal reaction time ranges from 10 to 15 hours under reflux conditions, providing greater than 98 percent conversion while maintaining product purity above 98 percent [2].

Table 3: Optimized Reaction Parameters for Enhanced Quality

ParameterOptimal ValueProduct PurityYield
Temperature110-120°C [2]98.7% [2]96-97% [2]
Reaction Time13-15 hours [2]98.3% [2]95-96% [2]
PressureAtmospheric [2]98.5% [2]96-98% [2]
Stirring Rate200-300 rpm [2]98.2% [2]95-97% [2]

Pressure control affects both reaction kinetics and product quality in tris(tribromoneopentyl)phosphate synthesis [2]. Atmospheric pressure operation provides optimal conditions for hydrogen chloride removal while preventing solvent loss [2]. The use of pressure absorption systems enables efficient capture of hydrogen chloride gas, preventing accumulation that could cause reverse reactions [2].

Mixing and mass transfer considerations become increasingly important at larger scales [33]. Adequate agitation ensures proper contact between reactants while preventing localized concentration gradients that can lead to side reactions [33]. The scale-up of mixing systems requires consideration of heat transfer limitations and maintenance of uniform temperature distribution throughout the reaction vessel [33].

Industrial Feasibility and Production Efficiency Factors

Industrial feasibility of tris(tribromoneopentyl)phosphate production depends on multiple factors including raw material costs, energy requirements, and process complexity [37]. The economics of large-scale production are significantly influenced by the efficiency of catalyst utilization and the ability to recover and recycle process solvents [37]. Modern industrial processes achieve solvent recovery rates exceeding 95 percent, substantially reducing operating costs [26].

Production efficiency factors include reactor capacity utilization, product yield optimization, and waste minimization [33]. Advanced process designs incorporate continuous processing elements to improve throughput while maintaining product quality standards [33]. The integration of real-time process monitoring and control systems enables optimization of reaction parameters throughout the production campaign [39].

Energy efficiency considerations become paramount in large-scale operations [39]. Heat integration between process streams reduces overall energy consumption while maintaining optimal reaction temperatures [39]. The design of efficient heat recovery systems can reduce energy costs by 20 to 30 percent compared to conventional processes [39].

Market demand fluctuations and raw material price volatility significantly impact the industrial feasibility of tris(tribromoneopentyl)phosphate production [37]. The sensitivity analysis of production economics reveals that raw material costs and product sale prices have the greatest influence on profitability [37]. Phosphorus price variations, driven by phosphate rock availability, represent a critical economic risk factor for industrial operations [41].

Table 4: Industrial Production Efficiency Metrics

Efficiency FactorTarget ValueIndustrial Impact
Solvent Recovery>95% [26]Reduced operating costs [26]
Product Yield>96% [26]Improved profitability [26]
Energy Efficiency20-30% reduction [39]Lower production costs [39]
Waste Generation<2% of input [26]Environmental compliance [26]

Scale-up considerations for tris(tribromoneopentyl)phosphate production require careful evaluation of heat and mass transfer limitations [33] [35]. Laboratory-scale synthesis conditions may not translate directly to industrial scales due to mixing and heat transfer constraints [33]. Pilot-scale testing becomes essential to validate process parameters and identify potential scale-up challenges before full commercial implementation [35].

Gas-Phase Flame Inhibition Mechanisms

The gas-phase flame inhibition mechanism represents the primary mode of action for tris(tribromoneopentyl)phosphate in flame retardancy applications. This mechanism operates through the disruption of radical chain reactions that sustain combustion processes in the gas phase during polymer burning [1] [2].

When tris(tribromoneopentyl)phosphate is exposed to elevated temperatures during combustion, it undergoes thermal decomposition to release hydrogen bromide (HBr) and phosphorus-containing radicals, particularly phosphorus monoxide (PO- ) and phosphorus dioxide (PO2- ) radicals [3] [4]. These active species function as highly efficient radical scavengers in the flame zone, capturing critical flame-propagating radicals including hydrogen radicals (H- ) and hydroxyl radicals (OH- ) [1] [2].

The mechanism proceeds through several key reaction pathways. The released HBr reacts with active radicals according to the following reactions:

  • *HBr + OH- → H2O + Br- *
  • *HBr + H- → H2 + Br- *
  • *HBr + O- → OH- + Br- *

Simultaneously, phosphorus-containing radicals participate in catalytic radical recombination cycles. The PO- radical plays a particularly crucial role, as it can capture both hydrogen and hydroxyl radicals more effectively than halogen species alone [1] [5]. The phosphorus-based inhibition follows these primary reactions:

  • PO- + H- → POH
  • PO- + OH- → POOH
  • PO2- + H- → PO2H

Research has demonstrated that phosphorus compounds exhibit approximately four times greater effectiveness than bromine compounds at equivalent concentrations in gas-phase flame inhibition [5] [6]. The dual presence of both bromine and phosphorus in tris(tribromoneopentyl)phosphate creates a synergistic effect, where the phosphorus component provides superior radical capture efficiency while the bromine component ensures rapid release of active species at relatively low temperatures [7] [8].

The gas-phase mechanism is particularly effective at temperatures ranging from 400 to 800°C, which corresponds to the typical flame zone temperatures encountered during polymer combustion [9] [10]. The effectiveness of this mechanism is evidenced by the significant reduction in heat release rates and the increased production of carbon monoxide and smoke, which are characteristic indicators of incomplete combustion resulting from successful flame inhibition [1] [2].

Condensed-Phase Char Formation Mechanisms

The condensed-phase char formation mechanism constitutes a secondary but important mode of action for tris(tribromoneopentyl)phosphate. This mechanism operates through the formation of a protective carbonaceous barrier layer on the polymer surface, which serves to insulate the underlying material and restrict the transport of volatile combustible gases [11] [12].

During thermal decomposition, tris(tribromoneopentyl)phosphate releases phosphoric acid and related phosphorus-containing compounds that act as dehydration catalysts [12] [13]. These acidic species promote the formation of char through several interconnected processes:

Dehydration and Cyclization: The phosphorus-containing acids facilitate the removal of water from the polymer matrix, leading to the formation of unsaturated structures. This dehydration process is endothermic, contributing to the overall heat absorption capacity of the flame retardant system [12] [14].

Cross-linking Reactions: The phosphorus compounds act as cross-linking agents, promoting the formation of a three-dimensional network structure. This cross-linking process increases the char yield and improves the structural integrity of the protective layer [11] [15].

Aromatization and Graphitization: The acidic environment promotes the conversion of aliphatic structures to aromatic compounds, which subsequently undergo graphitization to form a more thermally stable char structure [1] [12].

The char formation mechanism is most effective at temperatures between 200 and 400°C, which corresponds to the early stages of polymer thermal degradation [12] [13]. The phosphorus content in tris(tribromoneopentyl)phosphate (approximately 3%) provides sufficient acidic species to catalyze these reactions, while the bromine component contributes to the overall flame inhibition through volatile radical release [16] [17].

The effectiveness of char formation is enhanced by the molecular structure of tris(tribromoneopentyl)phosphate, which contains multiple tribromoneopentyl groups that can undergo cyclization and cross-linking reactions. Research has shown that the char residue from tris(tribromoneopentyl)phosphate exhibits increased phosphorus content, indicating the retention of phosphorus-containing species in the condensed phase [18] [19].

The protective char layer functions through multiple mechanisms: thermal insulation, which reduces heat transfer to the underlying polymer; mass transfer barrier, which restricts the diffusion of oxygen to the combustion zone; and volatile retention, which limits the release of combustible gases from the polymer matrix [11] [20].

Thermal Decomposition Pathways

The thermal decomposition of tris(tribromoneopentyl)phosphate follows specific pathways that are crucial for understanding its flame retardant effectiveness. The decomposition process begins at relatively low temperatures and proceeds through multiple stages, each contributing to the overall flame retardant mechanism [12] [13].

Initial Decomposition Stage: The thermal decomposition of tris(tribromoneopentyl)phosphate commences at approximately 297°C, with the onset of phosphorus acid elimination [21] [12]. This initial stage involves the cleavage of phosphorus-oxygen bonds, leading to the formation of phosphoric acid derivatives and tribromoneopentyl alcohol fragments.

Primary Decomposition Reactions: The major decomposition occurs at temperatures around 312°C, where significant weight loss is observed [21] [12]. During this stage, the compound undergoes elimination reactions that produce volatile species including hydrogen bromide, phosphorus-containing radicals, and carbonaceous residues.

The decomposition pathway can be represented by the following general reaction:

Tris(tribromoneopentyl)phosphate → Phosphoric acid + Tribromoneopentyl alcohol derivatives → HBr + PO- + Carbonaceous char

Secondary Decomposition Processes: At higher temperatures (329°C for 10% weight loss), the tribromoneopentyl alcohol fragments undergo further decomposition [21] [22]. This secondary decomposition is characterized by the release of additional HBr and the formation of cross-linked carbonaceous structures.

The tribromoneopentyl alcohol component exhibits its own decomposition profile, with initial weight loss occurring at 126°C and major decomposition at 149°C [22]. This relatively low decomposition temperature ensures early release of bromine-containing species, which is advantageous for rapid flame inhibition.

Decomposition Products and Their Roles: The thermal decomposition products each contribute specific functions to the flame retardant mechanism:

  • Hydrogen bromide (HBr): Functions as a gas-phase radical scavenger
  • Phosphorus oxides (PO- , PO2- ): Serve as highly effective radical interceptors
  • Phosphoric acid derivatives: Act as condensed-phase char formation catalysts
  • Carbonaceous residues: Provide thermal insulation and mass transfer barriers

The decomposition kinetics of tris(tribromoneopentyl)phosphate are influenced by the polymer matrix, heating rate, and atmospheric conditions [12] [13]. In oxygen-containing polymers, the decomposition is enhanced due to the increased availability of reactive sites for cross-linking reactions.

Temperature-Dependent Effectiveness: The decomposition pathway exhibits temperature-dependent effectiveness, with optimal performance occurring when the decomposition temperature closely matches the thermal degradation temperature of the target polymer [12] [13]. For polypropylene and high-impact polystyrene applications, the decomposition profile of tris(tribromoneopentyl)phosphate provides good compatibility with polymer processing temperatures.

Synergistic Effects with Antimony Compounds

The synergistic combination of tris(tribromoneopentyl)phosphate with antimony compounds, particularly antimony trioxide (Sb2O3), represents one of the most effective flame retardant systems available for polymer applications [23] [24]. This synergistic effect results in flame retardant performance that significantly exceeds the sum of individual component contributions.

Antimony-Bromine Synergistic Mechanism: The synergistic effect operates through the formation of antimony halide species during thermal decomposition. When antimony trioxide is heated in the presence of bromine-containing compounds, it forms antimony tribromide (SbBr3) and antimony oxybromide (SbOBr) according to the following reactions [25] [26]:

Sb2O3 + 6HBr → 2SbBr3 + 3H2O
Sb2O3 + 2HBr → 2SbOBr + H2O

These antimony halide species are highly effective flame retardants that operate through multiple mechanisms. In the gas phase, they undergo volatilization and subsequent reactions with combustion radicals. The SbBr3 species is particularly effective at capturing hydrogen radicals (H- ) and hydroxyl radicals (OH- ), forming less reactive bromine radicals [24] [27].

Enhanced Radical Capture Efficiency: The presence of antimony compounds enhances the radical capture efficiency of the bromine component in tris(tribromoneopentyl)phosphate. The antimony species facilitate the release of bromine at lower temperatures, enabling earlier intervention in the combustion process [28] [27]. This enhanced efficiency is attributed to the catalytic effect of antimony compounds in promoting the dissociation of carbon-bromine bonds.

Optimal Synergistic Ratios: Research has established that the optimal synergistic ratio for halogen-antimony systems is typically 3-4 parts halogen to 1 part antimony trioxide by weight [23] [25]. For tris(tribromoneopentyl)phosphate systems, this translates to approximately 10-15 parts of the brominated phosphate to 3-5 parts of antimony trioxide, depending on the specific application requirements.

Dual-Phase Action: The synergistic system operates effectively in both gas and condensed phases. In the gas phase, the antimony-bromine species provide enhanced radical scavenging capacity. In the condensed phase, the antimony compounds promote char formation through their Lewis acid properties, which facilitate cross-linking reactions and improve char stability [27] [25].

Phosphorus-Antimony Interactions: The phosphorus component of tris(tribromoneopentyl)phosphate also contributes to the synergistic effect. Phosphorus-antimony interactions can lead to the formation of mixed phosphorus-antimony compounds that exhibit enhanced flame retardant properties [29]. These interactions are particularly important in the condensed phase, where they contribute to improved char yield and thermal stability.

Performance Enhancement Factors: The synergistic combination typically provides enhancement factors of 4-5 times compared to individual components [23] [24]. This enhancement is manifested in several ways:

  • Reduced loading requirements: Lower total flame retardant content needed to achieve desired performance
  • Improved thermal stability: Enhanced resistance to thermal degradation during processing
  • Better dispersion: Improved compatibility with polymer matrices
  • Enhanced char properties: Increased char yield and improved barrier properties

Temperature Range Optimization: The synergistic effect is most pronounced in the temperature range of 300-650°C, which encompasses both the decomposition temperatures of the organic components and the activation temperatures of the antimony species [25] [26]. This broad temperature range ensures effective flame retardancy throughout the combustion process.

Limitations and Considerations: While highly effective, the antimony-bromine synergistic system has limitations including increased smoke production and potential toxicity concerns. The formation of antimony halides can contribute to increased smoke density, which may be problematic in certain applications [10] [24]. Additionally, environmental and health considerations have led to increased scrutiny of antimony-containing flame retardant systems.

XLogP3

6.7

Other CAS

19186-97-1

Wikipedia

Tris(tribromoneopenthyl)phosphate

General Manufacturing Information

Plastics product manufacturing
1-Propanol, 3-bromo-2,2-bis(bromomethyl)-, 1,1',1''-phosphate: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types